molecular formula C12H20O B14505435 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol CAS No. 62839-49-0

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol

Cat. No.: B14505435
CAS No.: 62839-49-0
M. Wt: 180.29 g/mol
InChI Key: NLUJSRRCPQCPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol is an organic compound characterized by its unique structure, which includes both double and triple bonds, as well as an alcohol functional group. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The presence of multiple functional groups makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol typically involves multiple steps, starting with the formation of the carbon skeleton and the introduction of functional groups. One common method is the use of alkyne metathesis, where a terminal alkyne reacts with an appropriate alkyne precursor under catalytic conditions to form the desired product. The reaction conditions often include the use of catalysts such as molybdenum or tungsten complexes, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkyne metathesis or other catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.

    Substitution: The hydrogen atoms on the carbon adjacent to the triple bond can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for hydrogenation.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the triple bond and the alcohol group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which may exert biological effects through various pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylhept-6-en-3-yn-2-ol: Similar structure but lacks the ethyl group.

    Hexanoic acid, 2,7-dimethyloct-7-en-5-yn-4-yl ester: Contains an ester functional group instead of an alcohol.

Uniqueness

6-Ethyl-2,5-dimethyloct-5-en-3-yn-2-ol is unique due to the presence of both double and triple bonds, as well as an alcohol group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

62839-49-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

6-ethyl-2,5-dimethyloct-5-en-3-yn-2-ol

InChI

InChI=1S/C12H20O/c1-6-11(7-2)10(3)8-9-12(4,5)13/h13H,6-7H2,1-5H3

InChI Key

NLUJSRRCPQCPDY-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C#CC(C)(C)O)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.